molecular formula C22H25NO3S B3438461 4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B3438461
M. Wt: 383.5 g/mol
InChI Key: FUKRXVOTOFBZNR-UHFFFAOYSA-N
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Description

4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a benzamide core with a cyclohexylsulfanyl group and a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin-6-amine: This can be achieved by reacting 1,4-benzodioxane with ammonia or an amine under suitable conditions.

    Attachment of the benzamide group: The 2,3-dihydro-1,4-benzodioxin-6-amine is then reacted with a benzoyl chloride derivative to form the benzamide.

    Introduction of the cyclohexylsulfanyl group: The final step involves the reaction of the benzamide with a cyclohexylsulfanyl methylating agent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide group can be reduced to an amine.

    Substitution: The benzamide and benzodioxin moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological systems due to its unique structural features.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The cyclohexylsulfanyl group may play a role in binding to hydrophobic pockets, while the benzodioxin moiety could interact with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the cyclohexylsulfanyl group.

    4-[(cyclohexylsulfanyl)methyl]benzamide: Lacks the benzodioxin moiety.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a sulfonamide group instead of a benzamide.

Uniqueness

4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the combination of the cyclohexylsulfanyl group and the benzodioxin moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclohexylsulfanylmethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c24-22(23-18-10-11-20-21(14-18)26-13-12-25-20)17-8-6-16(7-9-17)15-27-19-4-2-1-3-5-19/h6-11,14,19H,1-5,12-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKRXVOTOFBZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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4-[(cyclohexylsulfanyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

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